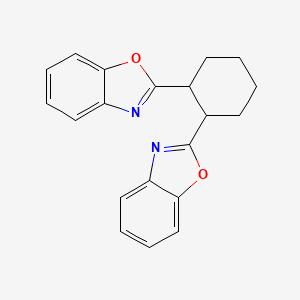

1,2-Bis(2-benzoxazolyl)cyclohexane

Description

Properties

CAS No. |

73713-89-0 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-[2-(1,3-benzoxazol-2-yl)cyclohexyl]-1,3-benzoxazole |

InChI |

InChI=1S/C20H18N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h3-6,9-14H,1-2,7-8H2 |

InChI Key |

NPVQPJGYKUGIOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,2-Bis(2-benzoxazolyl)cyclohexane

Direct Synthesis via Cyclohexane Backbone Functionalization

The preparation of 1,2-Bis(2-benzoxazolyl)cyclohexane typically involves constructing the benzoxazole rings onto a cyclohexane scaffold or coupling preformed benzoxazole units to a cyclohexane derivative. However, explicit direct synthetic routes for this compound are limited in the literature. The compound is often referenced in chemical inventories with its CAS number 73713-89-0 but without detailed synthetic protocols.

General Benzoxazole Formation Strategies Relevant to the Target Compound

Since 1,2-Bis(2-benzoxazolyl)cyclohexane contains benzoxazole units, understanding benzoxazole synthesis is critical. Several reliable methods for benzoxazole ring formation can be adapted or combined with cyclohexane functionalization to yield the target compound.

Cyclization of o-Acylphenol Oximes

One classical approach to benzoxazole derivatives is the oxidative cyclization of o-acylphenol oximes. This method involves treating o-acylphenol oximes with oxidants such as lead(IV) acetate or sodium hypochlorite to induce cyclization and formation of the benzoxazole N-oxide structure. While this method is typically applied to benzisoxazole 2-oxides, it provides a foundation for oxidative cyclization strategies in benzoxazole synthesis.

Triphenylbismuth Dichloride Mediated Cyclodesulfurization

A more recent and efficient method for synthesizing 2-substituted benzoxazoles involves the use of triphenylbismuth dichloride (Ph3BiCl2) to convert thioamides into benzimidoyl chlorides, which then cyclize with 2-aminophenols to form benzoxazoles. This one-pot method proceeds under mild conditions (60 °C, aerobic, base-free) and yields 2-aryl and 2-alkyl benzoxazoles in moderate to excellent yields.

This approach could be adapted to prepare benzoxazole substituents on cyclohexane derivatives by first functionalizing the cyclohexane ring with appropriate amino or thioamide groups, then applying the Ph3BiCl2-mediated cyclization.

Condensation of o-Aminophenol with Chloroacetyl Derivatives

Another classical method involves the reaction of o-aminophenol with chloroacetyl chloride to form 2-chloromethylbenzoxazole intermediates, which can be further reacted with nucleophiles such as sodium sulfide to form benzoxazole derivatives. This method has been used extensively in preparing bis(benzoxazolyl) compounds, albeit mostly with thiophene backbones. The process involves:

- Formation of 2-chloromethylbenzoxazole by reacting o-aminophenol with chloroacetyl chloride in chlorobenzene with pyridine catalyst at elevated temperatures (80–100 °C).

- Subsequent nucleophilic substitution with sodium sulfide in the presence of phase transfer catalysts to yield bis(benzoxazolyl) sulfide compounds.

Although this patent primarily describes bis(benzoxazolyl)thiophene compounds, the methodology suggests a pathway to bis(benzoxazolyl)cyclohexane analogs by substituting the thiophene core with cyclohexane derivatives.

Catalytic Cyclization Using Acid Catalysts

The cyclization reactions to form benzoxazole rings are often catalyzed by acids such as para-toluenesulfonic acid, boric acid, or polyphosphoric acid. Heating the reaction mixture containing the appropriate amino and carbonyl precursors at 160–260 °C under inert atmosphere promotes ring closure. This method is useful for preparing benzoxazole derivatives with various substituents and could be adapted for cyclohexane-based substrates.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Cyclization of o-Acylphenol Oximes | Lead(IV) acetate or sodium hypochlorite | Mild temperature, oxidative environment | Straightforward oxidative approach | Limited scope; mostly for benzisoxazole N-oxides |

| Triphenylbismuth Dichloride Mediated Cyclodesulfurization | Triphenylbismuth dichloride, thioamides, 2-aminophenols | 60 °C, aerobic, base-free | Mild, high yields, versatile for 2-substituted benzoxazoles | Requires excess Ph3BiCl2; cost and availability concerns |

| Chloroacetyl Chloride Condensation & Nucleophilic Substitution | o-Aminophenol, chloroacetyl chloride, sodium sulfide | 80–100 °C, pyridine catalyst, phase transfer catalyst | Established, scalable | Multi-step, uses toxic reagents, mainly for thiophene derivatives |

| Acid-Catalyzed Cyclization | Amino and carbonyl precursors, acid catalysts (p-TsOH, boric acid) | 160–260 °C, inert atmosphere | Widely applicable, catalytic | High temperature, potential side reactions |

Research Findings and Notes

The direct synthesis of 1,2-Bis(2-benzoxazolyl)cyclohexane is underrepresented in literature, but the compound is commercially available for research purposes, indicating synthetic feasibility.

The triphenylbismuth dichloride method represents a significant advancement in benzoxazole synthesis, offering a mild and efficient route that could be adapted for cyclohexane derivatives.

Classical methods involving chloroacetyl chlorides and nucleophilic substitution are well-documented for related bis(benzoxazolyl) compounds and provide a potential synthetic framework for the target compound.

Catalytic cyclization methods using acid catalysts remain a robust choice for heterocyclic ring formation and could be optimized for cyclohexane-based benzoxazole derivatives.

Summary Table of Key Parameters for Benzoxazole Synthesis Relevant to 1,2-Bis(2-benzoxazolyl)cyclohexane

| Parameter | Details |

|---|---|

| Molecular Formula | C20H18N2O2 |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 73713-89-0 |

| Core Structure | Cyclohexane with benzoxazole substituents at 1,2-positions |

| Typical Reaction Types | Oxidative cyclization, cyclodesulfurization, condensation and nucleophilic substitution, acid-catalyzed cyclization |

| Common Catalysts | Lead(IV) acetate, sodium hypochlorite, triphenylbismuth dichloride, para-toluenesulfonic acid, boric acid |

| Reaction Temperatures | 60 °C (Ph3BiCl2 method), 80–100 °C (chloroacetyl method), 160–260 °C (acid catalysis) |

| Yields (Reported) | Moderate to excellent (up to 98% in related benzoxazole syntheses) |

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

Benzoxazole rings are typically synthesized via condensation of o-aminophenols with carbonyl compounds or through transition-metal-catalyzed protocols. For 1,2-bis(2-benzoxazolyl)cyclohexane, two primary pathways emerge:

Cyclohexane Core Functionalization

-

Substrate Preparation : Cyclohexane derivatives with leaving groups (e.g., halides) at 1,2-positions are critical intermediates. For example, 1,2-dihalocyclohexanes can undergo nucleophilic substitution with benzoxazole precursors.

-

Key Reaction :

This reaction leverages the axial conformation of cyclohexane substituents to ensure anti-periplanar geometry for elimination or substitution .

Benzoxazole Ring Construction

-

Pd-Catalyzed Aerobic Oxidation : A robust method involves reacting o-aminophenols with isocyanides under palladium catalysis to form 2-aminobenzoxazoles .

-

Condensation with Cyclohexanone : Substituted 2,6-dibenzylidenecyclohexanones (e.g., from Claisen-Schmidt condensations) can serve as precursors. Acid- or base-mediated cyclization introduces benzoxazole rings .

Elimination Reactions and Conformational Dependence

The E2 elimination mechanism in cyclohexanes is highly sensitive to substituent orientation. For 1,2-disubstituted cyclohexanes:

-

Axial vs. Equatorial Leaving Groups : Axial halides (e.g., Cl, Br) favor E2 elimination due to anti-periplanar alignment with β-hydrogens. Bulky benzoxazolyl groups may stabilize equatorial conformations, reducing elimination rates .

-

Steric Effects : The rigid benzoxazole rings hinder chair-flipping, locking substituents in specific orientations. This impacts reactivity in nucleophilic substitutions or eliminations.

Acidochromic and Solvatochromic Behavior

While not directly studied for 1,2-bis(2-benzoxazolyl)cyclohexane, related dibenzylidenecyclohexanones exhibit:

-

Protonation-Induced Shifts : Protonation of electron-rich groups (e.g., N,N-dimethylamino) deactivates conjugation, altering absorption spectra. For example, 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone shows a 100 nm redshift upon acidification .

-

Solvent Polarity Effects :

Polar solvents stabilize charge-transfer (CT) states, enhancing redshift .

Stability and Degradation Pathways

-

Thermal Stability : Benzoxazole derivatives are thermally robust, decomposing above 300°C. Cyclohexane rings may undergo retro-Diels-Alder reactions at elevated temperatures .

-

Photochemical Reactivity : Ultrafast excited-state proton transfer (e.g., in analogous benzoxazoles) suggests potential for photostability or light-driven applications .

Future Research Directions

-

Mechanistic Studies : Elucidate the impact of benzoxazole substituents on cyclohexane ring dynamics.

-

Catalytic Applications : Explore metal complexes of 1,2-bis(2-benzoxazolyl)cyclohexane in asymmetric synthesis.

Scientific Research Applications

Chemical Properties and Structure

1,2-Bis(2-benzoxazolyl)cyclohexane has the molecular formula and is characterized by two benzoxazole rings attached to a cyclohexane backbone. Its structure contributes to its photophysical properties, making it a candidate for various applications in materials science and biochemistry.

Photochemical Applications

Fluorescent Dyes

This compound exhibits strong fluorescent properties, making it suitable for use as a fluorescent dye in biological imaging. Its ability to absorb light and emit fluorescence can be harnessed in various imaging techniques, such as fluorescence microscopy. The compound's photostability and high quantum yield enhance its utility in long-term imaging studies.

Photochemical Sensors

1,2-Bis(2-benzoxazolyl)cyclohexane can be utilized in the development of photochemical sensors. Its sensitivity to environmental changes allows for the detection of specific ions or molecules through fluorescence quenching or enhancement. This property is particularly useful in environmental monitoring and analytical chemistry.

Biological Applications

Antimicrobial Activity

Research indicates that 1,2-bis(2-benzoxazolyl)cyclohexane exhibits antimicrobial properties against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

Cancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Further research is necessary to elucidate its efficacy and safety as a therapeutic agent.

Material Science

Polymer Additives

In material science, 1,2-bis(2-benzoxazolyl)cyclohexane can serve as an additive in polymers to enhance their mechanical and thermal properties. Its incorporation into polymer matrices improves their resistance to UV radiation and thermal degradation, thus extending the lifespan of materials used in outdoor applications.

Fluorescent Whitening Agents

The compound's fluorescent properties make it suitable as a whitening agent in plastics and textiles. It can be used to enhance the brightness of materials by converting UV light into visible light, thereby improving their aesthetic appeal.

Case Study 1: Fluorescent Imaging

A study conducted on the use of 1,2-bis(2-benzoxazolyl)cyclohexane as a fluorescent dye demonstrated its effectiveness in labeling cellular components in live cells. The results indicated high specificity and minimal cytotoxicity, highlighting its potential for real-time imaging applications in cellular biology .

Case Study 2: Antimicrobial Testing

In an investigation into the antimicrobial efficacy of 1,2-bis(2-benzoxazolyl)cyclohexane, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition of bacterial growth at low concentrations, suggesting its potential role as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-benzoxazolyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo excited state intramolecular proton transfer (ESIPT), leading to unique photophysical properties. This mechanism is characterized by the transfer of a proton within the molecule upon excitation, resulting in fluorescence emission with a large Stokes shift. The molecular targets and pathways involved in this process include hydrogen bonding interactions and charge recombination induced by photoexcitation .

Comparison with Similar Compounds

Tetra(2-benzoxazolyl)cyclobutane (43)

- Structure : Cyclobutane ring with four benzoxazole substituents.

- Upon UV irradiation (λ = 254 nm), it cleaves to form 1,2-di(2-benzoxazolyl)ethene (44), which emits strongly at 420 nm .

- Applications : Functions as a rewritable optical data storage material due to reversible photochemical cleavage and re-cycloaddition .

4,4'-Bis(2-benzoxazolyl)stilbene

Comparison with 1,2-Bis(2-benzoxazolyl)cyclohexane :

- The cyclohexane derivative lacks π-conjugation, leading to weaker or absent fluorescence compared to stilbene analogs. However, its saturated ring may enhance thermal stability and reduce photodegradation.

Cyclohexane-Based Derivatives with Heteroatoms

1,2-BN Cyclohexane

- Structure : BN/CC isostere of cyclohexane, where a B-N unit replaces a C-C bond.

- Properties :

- Comparison : The BN analog highlights how heteroatom substitution alters reactivity and dynamics. For 1,2-Bis(2-benzoxazolyl)cyclohexane, the benzoxazole groups may similarly reduce ring strain but introduce photoresponsive behavior absent in BN-cyclohexane.

1,2-Bis(methylureido)cyclohexane (3.1)

- Structure : Cyclohexane with methylurea substituents.

- Properties : Forms intramolecular hydrogen bonds, stabilizing a conformation where urea groups point in opposite directions. Demonstrates gelation in organic liquids .

- Comparison : Unlike the benzoxazole derivative, this compound’s functionality drives supramolecular assembly rather than optical properties.

Trispiro[cyclohexane-1,2'-chroman-3',2"-2H-chromeno[3,4-e][1,3,4]oxadithiin-5",1''-cyclohexan]-4'-one (3b)

Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate

- Structure : Cyclohexane with ester substituents.

- Properties : Used as a plasticizer or solvent due to high solubility in organic media .

- Comparison : The benzoxazole derivative’s rigid aromatic groups would reduce flexibility, making it less suitable as a plasticizer but more applicable in optical materials.

Key Data Tables

Table 1: Photochemical Properties of Benzoxazole Derivatives

Table 2: Structural and Reactivity Comparison of Cyclohexane Derivatives

Research Findings and Implications

- Photochemical Switching : Benzoxazole derivatives exhibit reversible fluorescence under UV light, a property exploitable in optical storage. The cyclohexane backbone may enhance thermal stability over cyclobutane analogs .

- Heteroatom Effects : BN isosterism reduces ring inversion barriers, suggesting that similar substitutions in benzoxazole-cyclohexane derivatives could fine-tune conformational dynamics .

- Hydrogen Bonding vs. Fluorescence : Ureido substituents prioritize gelation via hydrogen bonding, whereas benzoxazole groups prioritize electronic properties, illustrating how substituent choice dictates application .

Q & A

How can researchers optimize the synthesis of 1,2-Bis(2-benzoxazolyl)cyclohexane to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example:

- Catalyst Choice : Use acid catalysts (e.g., trifluoroacetic acid) to enhance coupling efficiency between benzoxazole moieties and the cyclohexane backbone.

- Reagent Ratios : Maintain a 2:1 molar ratio of benzoxazole derivatives to cyclohexane precursors to minimize unreacted intermediates.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product.

Yield improvements (e.g., from 60% to >85%) can be tracked via HPLC analysis, comparing retention times with authentic standards. This approach aligns with methodologies for analogous bis-cyclohexane derivatives .

What advanced spectroscopic techniques are critical for confirming cis/trans isomerism in 1,2-Bis(2-benzoxazolyl)cyclohexane?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL (via the SHELX system) to unambiguously determine stereochemistry. For example, distinct dihedral angles between benzoxazole groups and the cyclohexane ring differentiate isomers .

- NMR Analysis : Compare H-NMR coupling constants (-values) of cyclohexane protons. Trans isomers typically exhibit larger -values (e.g., Hz) due to axial-equatorial proton arrangements, while cis isomers show smaller values ( Hz) .

- IR Spectroscopy : Monitor C-O stretching frequencies (~1260 cm) to assess electronic interactions between substituents, which vary with spatial orientation.

How does thermal activation affect the stability and reactivity of 1,2-Bis(2-benzoxazolyl)cyclohexane in polymerization reactions?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal stability:

- TGA : Decomposition temperatures (>250°C) indicate suitability for high-temperature applications.

- DSC : Exothermic peaks near 180°C may suggest trimerization (observed in BN-cyclohexane analogs under thermal stress), forming extended networks.

Controlled heating (e.g., 150°C under nitrogen) in the presence of initiators (e.g., AIBN) can trigger crosslinking, monitored via gel permeation chromatography (GPC) to track molecular weight changes .

What in vitro models are suitable for studying the metabolic breakdown of benzoxazole-containing cyclohexane derivatives?

Methodological Answer:

- Hepatic Microsomal Assays : Incubate the compound with rat liver microsomes (supplemented with NADPH) to identify hydroxylated metabolites. Analyze via LC-MS/MS, comparing fragmentation patterns with cyclohexanol/cyclohexanone standards .

- CYP450 Inhibition Studies : Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) to assess metabolic pathways. IC values >10 µM suggest low interaction risk.

- Plasma Stability Tests : Monitor degradation in human plasma (37°C, 24 hrs) via UV-Vis spectroscopy at λ = 270 nm (benzoxazole absorption band).

How can the electronic effects of benzoxazole substituents influence reactivity in medicinal chemistry applications?

Methodological Answer:

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to map electron density distributions. Benzoxazole’s electron-withdrawing nature polarizes the cyclohexane ring, enhancing electrophilic substitution at meta positions.

- Bioactivity Correlations : Test derivatives in enzyme inhibition assays (e.g., fatty acid synthase). Higher inhibitory activity (IC < 1 µM) correlates with increased electron deficiency at the benzoxazole moiety, as seen in trihydroxybenzoyl analogs .

What are the recommended protocols for safe handling and disposal of 1,2-Bis(2-benzoxazolyl)cyclohexane in laboratory settings?

Methodological Answer:

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Store in amber glass bottles at 4°C under inert gas (argon) to prevent oxidation.

- Spill Management : Absorb small spills with vermiculite, collect in sealed containers, and label as "halogenated waste."

- Disposal : Incinerate at >1000°C in EPA-approved facilities with scrubbing systems to neutralize benzoxazole-derived fumes. Document waste streams per RCRA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.